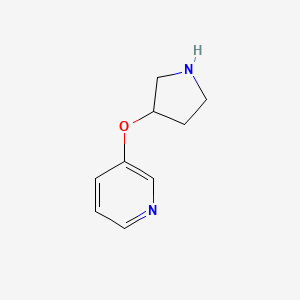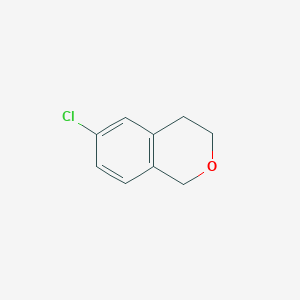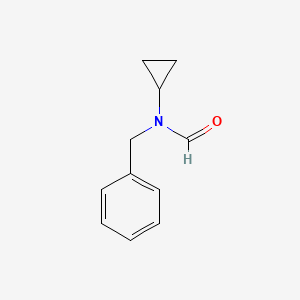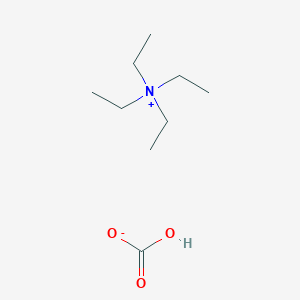
Tetraethylammonium bicarbonate
Übersicht
Beschreibung
Tetraethylammonium bicarbonate, also known as Tetraethylammonium hydrogen carbonate, is a compound with the linear formula (CH3CH2)4N(HCO3). It has a molecular weight of 191.27 . It is used in scientific research as a buffering agent, a reagent for organic compound synthesis, and a catalyst in organic chemistry .
Synthesis Analysis
Tetraethylammonium bicarbonate is used in the synthesis of carbamate esters from amines . It also serves as a precipitant for synthesizing Cu/ZnO catalysts via the coprecipitation method .Molecular Structure Analysis
The molecular structure of Tetraethylammonium bicarbonate consists of four ethyl groups (−C2H5, denoted Et) attached to a central nitrogen atom .Chemical Reactions Analysis
Tetraethylammonium bicarbonate is used in various chemical reactions. It is used in the synthesis of carbamate esters from amines and as a precipitant for synthesizing Cu/ZnO catalysts via the coprecipitation method .Physical And Chemical Properties Analysis
Tetraethylammonium bicarbonate is a solid substance . More detailed physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen
-
Synthesis of Carbamate Esters from Amines
- Scientific Field: Organic Chemistry
- Application Summary: Tetraethylammonium bicarbonate is used in the synthesis of carbamate esters from amines .
- Methods of Application: The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
-
Synthesis of Cu/ZnO Catalysts via Coprecipitation Method
- Scientific Field: Material Science
- Application Summary: Tetraethylammonium bicarbonate serves as a precipitant for synthesizing Cu/ZnO catalysts via the coprecipitation method .
- Methods of Application: The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
-
Prevention of Microreactor Blockages in [18 F]Radiofluorinations
- Scientific Field: Radiochemistry
- Application Summary: Tetraethylammonium bicarbonate is used as an alternative to the traditional phase-transfer system in [18 F]radiofluorinations for preventing microreactor blockages .
- Methods of Application: The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
-
Promotion of Carboxylation of Secondary Carboxamides
- Scientific Field: Organic Chemistry
- Application Summary: Tetraethylammonium bicarbonate is used to promote carboxylation of secondary carboxamides bearing a leaving group at the α-position in the synthesis of oxazolidine-2,4-diones .
- Methods of Application: The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
-
Blocking TRPM7 Channels in Intact Cells
- Scientific Field: Pharmacology
- Application Summary: Tetraethylammonium bicarbonate is used in combination with Tris loading for blocking TRPM7 channels in intact cells .
- Methods of Application: The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
-
18F-Fluorination Reactions
- Scientific Field: Radiochemistry
- Application Summary: Tetraethylammonium bicarbonate is used in 18F-fluorination reactions .
- Methods of Application: The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
-
Blocking Potassium Channels
- Scientific Field: Pharmacology
- Application Summary: Tetraethylammonium (TEA), a quaternary ammonium compound, is a well-known blocker of potassium channels belonging to various subfamilies, such as KV 1-3, KCa 1, 2 and prokaryotic KcsA .
- Methods of Application: The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
-
Blocking TRPM7 Channels
- Scientific Field: Pharmacology
- Application Summary: Tetraethylammonium (TEA) can block transient receptor potential (TRP) cation channels, such as TRPM7, in a voltage-dependent manner .
- Methods of Application: The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
-
18F-Fluorination Reactions
- Scientific Field: Radiochemistry
- Application Summary: Tetraethylammonium (TEA) hydrogen carbonate, tosylate, or perchlorate salts were developed by Inkster et al. to avoid basic reaction conditions as well as azeotropic drying. Such PTC salts were efficiently used for both aliphatic and aromatic 18 F-fluorination reactions .
- Methods of Application: The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Safety And Hazards
Eigenschaften
IUPAC Name |
hydrogen carbonate;tetraethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.CH2O3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;(H2,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBMPLUQNSSFHO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473089 | |
| Record name | Tetraethylammonium bicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethylammonium bicarbonate | |
CAS RN |
17351-61-0 | |
| Record name | Tetraethylammonium bicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium bicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



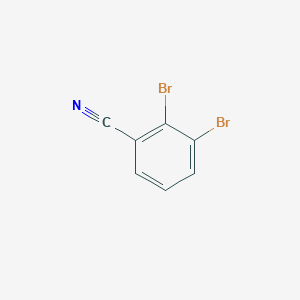
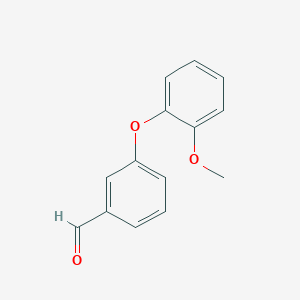



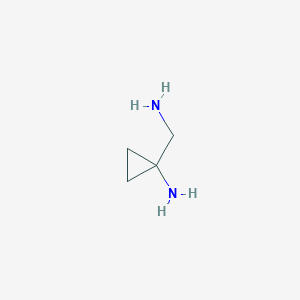
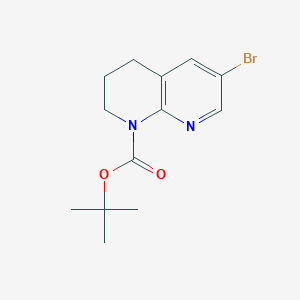
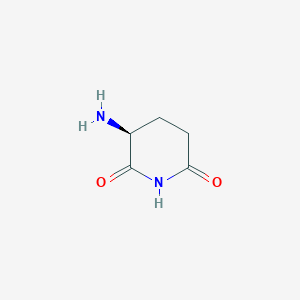
![N-[3-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B1610024.png)

![1H-Indole, 2-methyl-1-[2-(4-morpholinyl)ethyl]-](/img/structure/B1610027.png)
